molecular formula C12H14N2O4 B1455186 methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate CAS No. 122092-19-7

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate

Cat. No. B1455186
M. Wt: 250.25 g/mol
InChI Key: IHUGHLAIFLPIPC-NSHDSACASA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Solvatochromism and Linear Solvation Energy Relationship

A study by Hofmann et al. (2008) explored the solvatochromism of donor–acceptor-substituted azo dyes, including methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate. They investigated these compounds' behavior in different solvents, providing insights into their application in dye chemistry and material science.

Catalysis and Michael Addition

The research by Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst, derived from a similar compound, in stereoselective Michael addition reactions. This study contributes to the understanding of catalytic processes in organic synthesis.

Enantioselective Michael Reactions

In a study by Revial et al. (2000), the Michael reaction of chiral enaminoesters with nitroethylenes, leading to pyrrolidines, was explored. Their research aids in the synthesis of various chiral compounds, emphasizing the role of similar pyrrolidine structures in asymmetric synthesis.

Pyrrolidines in Organic Chemistry

The study by Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines, highlighting their importance in medicine and industry. The study underscores the relevance of methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate analogs in synthesizing biologically active compounds.

Transesterification Organocatalysis

Research by Ishihara et al. (2008) presented the use of zwitterionic salts, related to the pyrrolidine structure, as mild organocatalysts in transesterification reactions. This contributes to the development of more efficient and environmentally friendly catalytic methods in organic chemistry.

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific scientific literature for accurate information.


properties

IUPAC Name

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUGHLAIFLPIPC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of 1-(4-nitro-phenyl)-pyrrolidine-2-carboxylic acid (0.75 g, 3.17 mmol) in methanol (20 ml) was cooled to 0° C. Thionyl chloride (0.71 ml, 9.51 mmol) was added dropwise and then the reaction mixture was stirred at room temperature overnight. The reaction mixture was evaporated to dryness and then diluted with dichloromethane. The organic layer was washed with bicarbonate solution, water and dried. Evaporation to dryness yielded 1-(4-nitrophenyl)-pyrrolidine-2-carboxylic acid methyl ester (0.58 g, 73%).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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